molecular formula C8H7ClFNO2 B12972116 Methyl 2-amino-4-chloro-6-fluorobenzoate

Methyl 2-amino-4-chloro-6-fluorobenzoate

Cat. No.: B12972116
M. Wt: 203.60 g/mol
InChI Key: UNBZZTGQMQVJRD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloro-6-fluorobenzoate is a substituted benzoate ester characterized by a methyl ester group, amino (-NH₂), chloro (-Cl), and fluoro (-F) substituents at positions 2, 4, and 6 of the benzene ring, respectively.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 2-amino-4-chloro-6-fluorobenzoate

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3

InChI Key

UNBZZTGQMQVJRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-chloro-6-fluorobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-amino-6-fluorobenzoate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 2-amino-4-chloro-6-fluorobenzoate serves as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that lead to the formation of more complex molecules, which are essential in drug development and materials science.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its use as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, potentially inhibiting the proliferation of cancer cells through various mechanisms.

Medicine

In the pharmaceutical industry, this compound is being explored as a precursor for drug development . Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects. For instance, compounds derived from it have been investigated for their effectiveness against diseases such as human African trypanosomiasis caused by Trypanosoma brucei, where it showed promising inhibition of hexokinase activity.

Industry

The compound also finds applications in the production of dyes and pigments , where its unique chemical properties contribute to the stability and vibrancy of colorants used in various industrial processes.

Case Studies

  • Inhibition of Trypanosoma brucei Hexokinases :
    • A study focused on identifying inhibitors for hexokinases in Trypanosoma brucei highlighted this compound as a promising candidate. The compound demonstrated effective inhibition at low concentrations, indicating potential for therapeutic development against this parasitic infection.
  • Antimicrobial Activity Assessment :
    • In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs (Table 1) share overlapping functional groups and substitution patterns but differ in substituent types or positions, leading to distinct physicochemical and biological properties.

Table 1: Key Structural Analogs and Similarity Scores

Compound Name CAS Number Substituent Positions Structural Similarity
Methyl 4-chloro-2-fluorobenzoate 148893-72-5 4-Cl, 2-F, COOCH₃ 0.92
4-Chloro-2-fluoro-6-methylbenzoic acid 1427395-43-4 4-Cl, 2-F, 6-CH₃, COOH 0.98
4-Chloro-2-fluoro-3-methylbenzoic acid 153556-55-9 4-Cl, 2-F, 3-CH₃, COOH 0.94
4-Chloro-2,3-difluorobenzoic acid 150444-94-3 4-Cl, 2-F, 3-F, COOH 0.94

Source: Structural similarity data derived from computational or empirical comparisons .

Key Comparison Points

Functional Group Influence: Amino Group: The presence of the 2-amino group in the target compound distinguishes it from analogs like methyl 4-chloro-2-fluorobenzoate (lacking -NH₂). Chloro and Fluoro Substituents: The 4-Cl and 6-F substituents contribute to steric and electronic effects. For instance, 4-chloro-2-fluoro-6-methylbenzoic acid (similarity 0.98) replaces the ester group with a carboxylic acid (-COOH), increasing acidity (pKa ~2-3) compared to the ester derivative .

Physicochemical Properties :

  • While explicit data for the target compound are unavailable, analogs suggest trends:

  • Methyl Esters vs. Carboxylic Acids : Methyl esters (e.g., methyl 4-chloro-2-fluorobenzoate) exhibit lower melting points and higher volatility compared to carboxylic acid derivatives due to reduced intermolecular hydrogen bonding .
  • Substituent Position Effects : Moving the methyl group from position 6 (as in 4-chloro-2-fluoro-6-methylbenzoic acid) to position 3 (4-chloro-2-fluoro-3-methylbenzoic acid) reduces similarity (0.98 → 0.94), likely due to altered steric hindrance and electronic distribution .

Biological and Industrial Relevance: Methyl benzoate derivatives are prevalent in agrochemicals, such as metsulfuron-methyl (a sulfonylurea herbicide) . However, the target compound’s amino group may shift its utility toward pharmaceuticals, such as protease inhibitors or intermediates in antibiotic synthesis. Fluorinated analogs (e.g., 4-chloro-2,3-difluorobenzoic acid) are valued in materials science for their thermal stability and resistance to degradation .

Biological Activity

Methyl 2-amino-4-chloro-6-fluorobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.

Chemical Structure and Synthesis

This compound is characterized by the presence of amino, chloro, and fluoro substituents on a benzoate framework. The molecular formula is C8H7ClFNO2C_8H_7ClFNO_2, and it can be synthesized through various methods, including nucleophilic substitution reactions involving appropriate precursors.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that derivatives of this compound displayed significant inhibition against various bacterial strains, suggesting its potential as an antibiotic agent. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showing effective antimicrobial properties at concentrations as low as 100 µM .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, in a study focused on breast cancer cells, the compound exhibited cytotoxic effects with an IC50 value of approximately 12 µM . Mechanistic studies revealed that the compound may activate apoptotic pathways through the modulation of specific signaling proteins.

Quorum Sensing Inhibition

Another area of interest is its role in inhibiting quorum sensing (QS) in bacteria. QS is a communication mechanism used by bacteria to coordinate group behavior, including biofilm formation and virulence. This compound has been shown to disrupt QS pathways in Chromobacterium violaceum, leading to reduced violacein production—a marker for QS activity . This suggests potential applications in developing anti-biofilm agents.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : By binding to specific receptors, it can alter cellular signaling pathways, leading to apoptosis or reduced bacterial virulence.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µM, establishing its potential as a therapeutic agent.
  • Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with concentrations greater than 10 µM .
  • Quorum Sensing Studies : Research on C. violaceum demonstrated that this compound effectively inhibited violacein production by over 85% at a concentration of 400 µM, indicating its potential as an anti-QS agent without significant bactericidal effects .

Data Summary Table

Biological ActivityObserved EffectsConcentration (µM)Reference
AntimicrobialSignificant inhibition≥100
AnticancerInduced apoptosis~12
Quorum Sensing InhibitionReduced violacein production≥400

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